6-amino-2-hydrazino-4(3H)-pyrimidinone
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Overview
Description
6-amino-2-hydrazino-4(3H)-pyrimidinone is a heterocyclic compound with a pyrimidine ring structure It is characterized by the presence of an amino group at the 6th position, a hydrazino group at the 2nd position, and a keto group at the 4th position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-amino-2-hydrazino-4(3H)-pyrimidinone typically involves the following steps:
Starting Materials: The synthesis begins with readily available starting materials such as 2,4-dihydroxypyrimidine and hydrazine hydrate.
Reaction Conditions: The reaction is carried out under reflux conditions in the presence of a suitable solvent, such as ethanol or water.
Reaction Steps:
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
6-amino-2-hydrazino-4(3H)-pyrimidinone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The amino and hydrazino groups can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
Oxidation: Oxidation of this compound can yield 6-amino-2-oxo-4(3H)-pyrimidinone.
Reduction: Reduction can produce 6-amino-2-hydrazino-4-hydroxypyrimidine.
Substitution: Substitution reactions can lead to various derivatives depending on the electrophile used.
Scientific Research Applications
6-amino-2-hydrazino-4(3H)-pyrimidinone has several scientific research applications, including:
Medicinal Chemistry: It is investigated for its potential as an antitumor and antiviral agent. The compound’s ability to interact with nucleic acids makes it a candidate for drug development.
Materials Science: The compound’s unique structure allows it to be used in the synthesis of novel materials with specific electronic and optical properties.
Biological Studies: It is used as a probe in biochemical assays to study enzyme interactions and metabolic pathways.
Industrial Applications: The compound is explored for its potential use in the development of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 6-amino-2-hydrazino-4(3H)-pyrimidinone involves its interaction with molecular targets such as enzymes and nucleic acids. The compound can inhibit enzyme activity by binding to the active site or by interfering with the enzyme’s substrate binding. Additionally, its interaction with nucleic acids can disrupt DNA replication and transcription processes, leading to its potential antitumor and antiviral effects.
Comparison with Similar Compounds
Similar Compounds
6-amino-2-hydrazino-4(3H)-pyrimidinone: is similar to other pyrimidine derivatives such as:
Uniqueness
- This compound is unique due to the presence of both amino and hydrazino groups, which confer distinct chemical reactivity and biological activity. This dual functionality allows it to participate in a wider range of chemical reactions and enhances its potential as a versatile compound in various applications.
Properties
IUPAC Name |
4-amino-2-hydrazinyl-1H-pyrimidin-6-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7N5O/c5-2-1-3(10)8-4(7-2)9-6/h1H,6H2,(H4,5,7,8,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKEKLUNEDDPJSX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(NC1=O)NN)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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